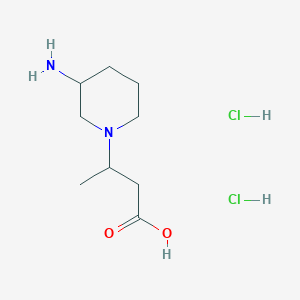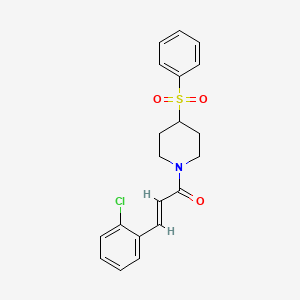![molecular formula C17H13ClN2S B2425154 4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-27-8](/img/structure/B2425154.png)
4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” is a chemical compound with the molecular formula C17H13ClN2S . It has an average mass of 312.816 Da and a monoisotopic mass of 312.048798 Da .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group, a 4-methylphenylsulfanyl group, and a chlorine atom .科学的研究の応用
Organic Synthesis
“4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” can be used as an important raw material and intermediate in organic synthesis . It can be used to prepare a variety of other compounds, contributing to the development of new synthetic methods and strategies.
Pharmaceuticals
This compound can be used in the pharmaceutical industry . It can serve as a building block in the synthesis of various drugs, contributing to the discovery and development of new therapeutic agents.
Agrochemicals
In the field of agrochemicals, “4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” can be used as an intermediate in the synthesis of various pesticides . This can help in the development of more effective and environmentally friendly pest control solutions.
Dyestuffs
This compound can also be used in the production of dyestuffs . It can contribute to the development of new dyes with improved properties such as lightfastness, washfastness, and color brilliance.
Biological Activity
The compound “4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” and its derivatives may exhibit various biological activities . For instance, they may show antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Antibacterial and Antiproliferative Activity
Functionally substituted “4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine” showed good antibacterial and antiproliferative activity . Therefore, new derivatives of this compound are of great interest for further research in these areas .
特性
IUPAC Name |
4-chloro-6-(4-methylphenyl)sulfanyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)17(20-19-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYOLDXEKCMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C(=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)
![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2425074.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)
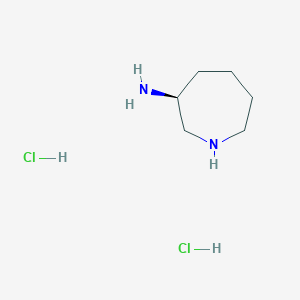
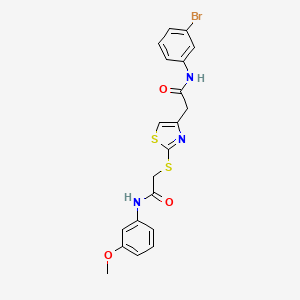
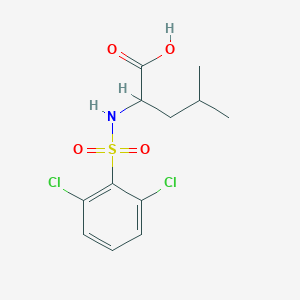
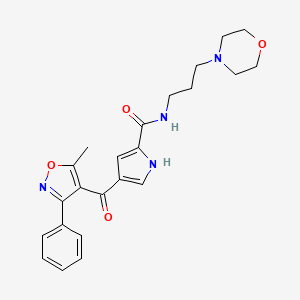
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)
